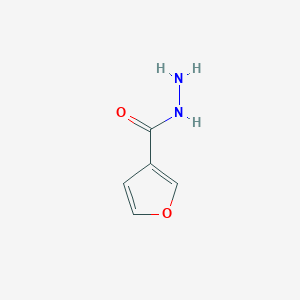

Furan-3-carbohydrazide

Description

BenchChem offers high-quality Furan-3-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furan-3-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

furan-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c6-7-5(8)4-1-2-9-3-4/h1-3H,6H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKYTUTUYYBJDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility profile of Furan-3-carbohydrazide in polar and non-polar solvents

Executive Summary

Furan-3-carbohydrazide (CAS: 4556-56-3) is a critical heterocyclic intermediate used extensively in the synthesis of Schiff bases, antimicrobial agents, and metal-organic frameworks. Despite its synthetic utility, the specific solubility profile of the 3-isomer is often conflated with its more common 2-isomer (2-furohydrazide).

This guide provides a definitive framework for understanding, predicting, and experimentally determining the solubility profile of Furan-3-carbohydrazide. By synthesizing thermodynamic principles with practical laboratory protocols, we establish a roadmap for optimizing solvent selection during purification, recrystallization, and reaction design.

Structural Basis of Solubility

To master the solubility of Furan-3-carbohydrazide, one must first deconstruct its molecular interactions. The molecule consists of a furan ring coupled to a carbohydrazide functional group (

Molecular Interaction Potential

-

Hydrazide Moiety (

): This is the dominant driver of solubility. It acts as a bidirectional Hydrogen Bond (H-bond) engine.-

Donors: The

and -

Acceptors: The carbonyl oxygen (

) and the terminal nitrogen lone pair are H-bond acceptors.

-

-

Furan Ring: The ether oxygen within the ring contributes weak H-bond acceptor capabilities but primarily adds lipophilic character relative to the hydrazide tail.

Theoretical Solvation Mechanism

The solubility behavior follows a "Like Dissolves Like" hierarchy, modulated by the high polarity of the hydrazide group.

Figure 1: Mechanistic overview of Furan-3-carbohydrazide interactions with various solvent classes.

Predicted Solubility Profile

Based on the physicochemical properties of the 2-isomer (logP

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanism | Application |

| Polar Protic | Water | High | Strong H-bonding with | Green solvent for reactions. |

| Polar Protic | Ethanol, Methanol | Moderate to High | Soluble, especially at | Recrystallization (Soluble hot, insoluble cold). |

| Polar Aprotic | DMSO, DMF, DMAc | Very High | Strong dipole interactions disrupt crystal lattice. | NMR analysis, homogenous catalysis. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Insoluble / Negligible | Lack of H-bonding capability. | Anti-solvent to induce precipitation. |

| Chlorinated | Dichloromethane, Chloroform | Low | Weak interactions; limited solubility. | Extraction (often requires co-solvent). |

Experimental Protocol: Isothermal Saturation Method

To generate precise solubility data (mole fraction

Required Equipment

-

Jacketed glass vessel (50 mL) with temperature control (

). -

Magnetic stirrer.

-

Syringe filters (0.22

PTFE or Nylon). -

Analytical Balance (

). -

HPLC (UV detector) or Gravimetric drying oven.

Step-by-Step Workflow

-

Preparation: Add excess Furan-3-carbohydrazide solid to 20 mL of the selected solvent in the jacketed vessel. The mixture must remain a suspension (solid visible) throughout the experiment.

-

Equilibration: Stir the suspension at the target temperature (e.g., 298.15 K) for 24–48 hours .

-

Tip: To ensure true equilibrium, approach the temperature from below (heating) to prevent supersaturation metastable states.

-

-

Sampling: Stop stirring and allow the solid to settle for 30 minutes. Withdraw 2 mL of supernatant using a pre-warmed syringe.

-

Filtration: Immediately filter through a 0.22

filter into a pre-weighed vial.-

Critical: The filter and syringe must be at the same temperature as the solution to prevent precipitation during filtration.

-

-

Quantification:

-

Method A (Gravimetric): Evaporate solvent under vacuum/heat until constant weight is achieved.

-

Method B (HPLC): Dilute the filtrate with mobile phase and analyze peak area against a calibration curve (Recommended for high precision).

-

Figure 2: Workflow for the Isothermal Saturation Method.

Thermodynamic Modeling

Once experimental data is collected across a temperature range (e.g., 278.15 K to 323.15 K), it must be modeled to allow for interpolation and process scale-up.

Modified Apelblat Equation

The modified Apelblat equation is the most robust semi-empirical model for correlating solubility with temperature for carbohydrazides.

- : Mole fraction solubility of Furan-3-carbohydrazide.

- : Absolute temperature (Kelvin).[1]

-

: Empirical parameters derived from non-linear regression of your data.

-

Interpretation: If

is negative and

-

Van't Hoff Analysis

To determine the thermodynamic driving forces, use the Van't Hoff equation:

-

: Enthalpy of solution (usually

- : Entropy of solution.

Implications for Drug Development[2]

Understanding this profile allows for strategic decision-making in pharmaceutical applications:

-

Purification (Recrystallization):

-

Use Ethanol or Methanol . The compound is predicted to have a steep solubility curve (low at RT, high at reflux), making these ideal for obtaining high-purity crystals (e.g., m.p. 134–135 °C).

-

-

Synthesis (Schiff Bases):

-

Reactions with aldehydes are best performed in Ethanol/Water mixtures or Acetic Acid (catalytic). The solubility of the starting material ensures homogeneity, while the product (hydrazone) often precipitates out, simplifying isolation.

-

-

Formulation:

-

For biological assays, prepare stock solutions in DMSO (highly soluble) before diluting into aqueous media. Avoid direct dissolution in non-polar lipids.

-

References

-

Synthesis and Physical Properties

- Title: Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives

- Source: Semantic Scholar (2012).

- Note: Confirms recrystallization from ethanol and melting point of 134–135 °C.

-

Thermodynamic Modeling Methodology

- Title: Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temper

- Source: Biointerface Research in Applied Chemistry (2021).

- Note: Establishes the Apelblat equation and shake-flask method as industry standards.

-

Comparative Data (2-Isomer)

-

Experimental Standards

- Title: Guidelines for the Measurement of Solid–Liquid Solubility Data at

- Source: Journal of Chemical & Engineering Data (ACS Public

- Note: Authoritative guide on the isothermal satur

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Furan-2-carbohydrazide(3326-71-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. Antioxidant and Antitumor Activities of New Synthesized Aromatic C-Nucleoside Derivatives | MDPI [mdpi.com]

- 4. interesjournals.org [interesjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Furan-3-Carbohydrazide: A Comprehensive Technical Guide to Safe Handling and Risk Mitigation for Researchers

Introduction: Navigating the Chemical Landscape of Furan-3-Carbohydrazide

Furan-3-carbohydrazide is a heterocyclic organic compound of increasing interest within the realms of medicinal chemistry and drug development. Its unique structural motif, combining a furan ring with a carbohydrazide functional group, presents a versatile scaffold for the synthesis of novel therapeutic agents. However, this same structural duality necessitates a nuanced and rigorous approach to its handling and safety management. The furan moiety, a known potential carcinogen and flammable substance, coupled with the inherent reactivity and toxicological concerns associated with hydrazides, demands a comprehensive understanding of its potential hazards. This guide provides an in-depth analysis of the safety considerations for Furan-3-carbohydrazide, offering a framework for its responsible use in a research and development setting. By synthesizing data from its constituent chemical groups, this document aims to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and foster a culture of safety.

Hazard Identification and Risk Assessment: A Compound of Dual Concerns

The Furan Moiety: Flammability and Carcinogenicity

The furan component of the molecule introduces significant hazards that must be diligently managed. Furan is classified as an extremely flammable liquid and vapor.[1][2] It is also suspected of causing genetic defects and may cause cancer.[1][2][3] Prolonged or repeated exposure to furan can cause damage to organs.[1][2]

The Hydrazide Group: Systemic Toxicity and Potential Carcinogenicity

Hydrazide-containing compounds are a class of chemicals that have been scrutinized for their potential health risks. Several hydrazines and hydrazides have been identified as animal carcinogens.[4][5][6] While the carcinogenicity of Furan-3-carbohydrazide itself has not been determined, it is prudent to handle it with the caution afforded to a potential carcinogen. Hydrazide derivatives can also exhibit systemic toxicity, and some are known to be harmful if swallowed or absorbed through the skin.[7]

Synergistic and Compound-Specific Hazards

The combination of the furan and hydrazide moieties in a single molecule necessitates a cautious approach. While specific toxicological data for Furan-3-carbohydrazide is lacking, the compound should be treated as possessing the combined hazards of its components. It is crucial to assume the compound is harmful if swallowed, inhaled, or in contact with skin, and that it may cause skin and eye irritation.[1][2][8]

Table 1: Summary of Potential Hazards for Furan-3-Carbohydrazide

| Hazard Classification | Potential Effects | Primary Contributing Moiety |

| Physical Hazards | Flammable solid. Risk of dust explosion. | Furan |

| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[1][2] | Furan & Hydrazide |

| Skin Corrosion/Irritation | Causes skin irritation.[1][2][8] | Furan & Hydrazide |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[8][9] | Furan & Hydrazide |

| Germ Cell Mutagenicity | Suspected of causing genetic defects.[1][2] | Furan |

| Carcinogenicity | May cause cancer.[1][2][4][6] | Furan & Hydrazide |

| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[1][2] | Furan |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the significant potential hazards, a multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment, is mandatory.

Engineering Controls: Containing the Hazard

The primary objective of engineering controls is to minimize the potential for exposure at the source.

-

Ventilation: All work with Furan-3-carbohydrazide must be conducted in a certified chemical fume hood with a documented face velocity of at least 100 feet per minute.[10][11] This is critical to prevent the inhalation of any dust or vapors.

-

Containment: For procedures with a higher risk of aerosolization, such as weighing or preparing solutions, the use of a glove box or other closed-system transfer methods should be considered.

-

Static Control: Due to the flammability risk from the furan moiety, all equipment used for handling Furan-3-carbohydrazide should be properly grounded to prevent the buildup of static electricity.[2][10] Use of non-sparking tools is also recommended.[1][2]

Personal Protective Equipment (PPE): The Last Line of Defense

Appropriate PPE is essential to protect researchers from dermal, ocular, and respiratory exposure.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn at all times. Double gloving is recommended for added protection. Gloves should be inspected before each use and changed immediately if contaminated.

-

Eye Protection: Chemical splash goggles are mandatory. A face shield should also be worn when there is a significant risk of splashes.

-

Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully fastened. For larger quantities or procedures with a high risk of spillage, a chemical-resistant apron is also recommended.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter is required.

Caption: Personal Protective Equipment (PPE) Workflow for Handling Furan-3-Carbohydrazide.

Safe Handling and Storage Protocols: Minimizing Risk at Every Step

Adherence to strict handling and storage protocols is paramount to ensuring the safety of all laboratory personnel.

Handling Procedures

-

Designated Areas: Furan-3-carbohydrazide should only be handled in designated areas, such as a specific fume hood, clearly marked with warning signs indicating the potential hazards.

-

Avoid Dust and Aerosol Formation: Handle the compound carefully to avoid generating dust.[1] If possible, purchase the material in a solution or pre-weighed aliquots to minimize handling of the solid.

-

Ignition Sources: Keep Furan-3-carbohydrazide away from heat, sparks, open flames, and other ignition sources.[1][2][10] No smoking should be permitted in the vicinity.[1][10]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[1]

Storage Requirements

-

Container: Store Furan-3-carbohydrazide in a tightly sealed, properly labeled container.[1][10]

-

Location: The storage location should be a cool, dry, dark, and well-ventilated area, separate from incompatible materials.[1] A locked cabinet within a designated flammable storage area is recommended.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere, such as argon or nitrogen, to prevent degradation.

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is crucial for responding effectively to incidents involving Furan-3-carbohydrazide.

Spill Response

-

Small Spills:

-

Evacuate all non-essential personnel from the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material, such as sand or vermiculite.

-

Carefully sweep up the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[1][12]

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the entire laboratory and notify emergency services immediately.

-

Prevent the spill from entering drains or waterways.

-

Only personnel trained in hazardous material spill response should attempt to clean up a large spill.

-

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9][10]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][10]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Caption: Emergency Spill Response Flowchart for Furan-3-Carbohydrazide.

Waste Disposal: Responsible Stewardship

All waste containing Furan-3-carbohydrazide, including contaminated lab supplies and spill cleanup materials, must be disposed of as hazardous waste.

-

Collection: Collect waste in a dedicated, sealed, and properly labeled container.

-

Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[13] Do not dispose of Furan-3-carbohydrazide down the drain.

Conclusion: A Commitment to Safety

Furan-3-carbohydrazide holds promise as a scaffold for the development of new medicines. However, its potential hazards necessitate a culture of safety and a commitment to responsible handling. By understanding the risks associated with its furan and hydrazide components, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling and emergency protocols, researchers can safely unlock the potential of this valuable compound.

References

-

N'-(furan-3-carbonyl)-4-phenylfuran-2-carbohydrazide | C16H12N2O4 | CID 118723218 - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]

-

KR-68AL Material Safety Data Sheet. (n.d.). Retrieved February 23, 2026, from [Link]

-

FURAN-3-CARBOHYDRAZIDE | CAS 70150-84-4 - Matrix Fine Chemicals. (n.d.). Retrieved February 23, 2026, from [Link]

-

Furan - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved February 23, 2026, from [Link]

- Agarwal, S., & Goyal, A. (2020). Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review. The Pharmaceutical and Chemical Journal, 7(3), 100-107.

-

2,5-Dimethylfuran-3-carbohydrazide | C7H10N2O2 | CID 2360209 - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]

- Toth, B. (1980). Actual new cancer-causing hydrazines, hydrazides, and hydrazones. Journal of Cancer Research and Clinical Oncology, 97(2), 97-108.

- Elder, D. P., & Snodin, D. (2010). Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of Pharmaceutical and Biomedical Analysis, 52(4), 477-495.

- Toth, B. (1994). A review of cancer risk associated with human exposure to hydrazines.

-

Hydrazines | Public Health Statement | ATSDR - CDC. (n.d.). Retrieved February 23, 2026, from [Link]

-

Carbohydrazide - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

-

CARBOHYDRAZIDE. (n.d.). Retrieved February 23, 2026, from [Link]

- Bakhiya, N., & Appel, K. E. (2010). Toxicity and carcinogenicity of furan in human diet. Archives of toxicology, 84(7), 563–578.

-

Safety Data Sheet Carbohydrazide Revision 4, Date 01 Dec 2024 - Redox. (2025, September 23). Retrieved February 23, 2026, from [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. Toxicity and carcinogenicity of furan in human diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Actual new cancer-causing hydrazines, hydrazides, and hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. International Journal of Oncology [spandidos-publications.com]

- 6. Hydrazines | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. files.dep.state.pa.us [files.dep.state.pa.us]

- 12. FURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. nj.gov [nj.gov]

Methodological & Application

Application Note: Synthesis of Furan-3-carbohydrazide from Ethyl Furan-3-carboxylate

[1]

Executive Summary & Application Context

Furan-3-carbohydrazide is a critical heterocyclic building block used primarily in the synthesis of Schiff bases, 1,3,4-oxadiazoles, and 1,2,4-triazoles with antifungal, antimicrobial, and anti-inflammatory properties. Unlike its more common isomer (furan-2-carbohydrazide), the 3-substituted furan offers unique steric and electronic properties due to the positioning of the carbonyl group relative to the heteroatom.[1]

This guide details the synthesis via nucleophilic acyl substitution (hydrazinolysis) of ethyl furan-3-carboxylate.[1] The protocol emphasizes safety (handling hydrazine), reaction kinetics (controlling the equilibrium), and purification strategies to isolate the product free from the dimeric byproduct (

Chemical Strategy & Mechanism[2]

The transformation is driven by the nucleophilic attack of hydrazine (

Reaction Scheme

1Mechanistic Pathway

The reaction follows an addition-elimination pathway.[1] A key challenge is preventing the product (hydrazide) from reacting with another mole of ester to form the symmetric dihydrazide. This is mitigated by using a stoichiometric excess of hydrazine .

Figure 1: Mechanistic pathway of hydrazinolysis.[1] The use of excess hydrazine ensures the equilibrium favors the mono-acyl hydrazine (Product).[1]

Safety Assessment (Critical)

Hydrazine Hydrate (64-80%) is the primary hazard. It is a suspected carcinogen, highly toxic, and corrosive.

| Hazard Class | Risk Description | Mitigation Strategy |

| Toxicity | Acute toxicity (inhalation/dermal).[1] | Use a functional fume hood. Double-glove (Nitrile/Neoprene).[1] |

| Explosivity | Unstable anhydrous form; vapors are flammable. | Never distill to dryness. Use glass shielding. Keep away from metal oxides. |

| Disposal | Marine pollutant; toxic to aquatic life. | Quench excess hydrazine with dilute hypochlorite (bleach) before disposal. |

Materials & Equipment

Reagents

-

Ethyl furan-3-carboxylate: >98% purity.[1] (Starting Material)

-

Hydrazine Hydrate: 80% aqueous solution (Reagent grade). Note: 64% hydrazine is also acceptable but may require longer reflux.

-

Ethanol (Absolute): Solvent.

-

Diethyl Ether: For washing (removes unreacted ester).

Equipment

-

Round-bottom flask (100 mL or 250 mL).

-

Reflux condenser with drying tube (CaCl2).

-

Magnetic stirrer/hot plate with oil bath.

-

Vacuum filtration setup (Buchner funnel).

-

Rotary evaporator.

Step-by-Step Protocol

Phase 1: Reaction Setup

-

Charge the Vessel: In a clean round-bottom flask, dissolve 10.0 mmol of ethyl furan-3-carboxylate in 15 mL of absolute ethanol .

-

Add Reagent: Slowly add 50.0 mmol of hydrazine hydrate (5 equivalents) to the stirring solution.

-

Expert Insight: The large excess (5 eq) is non-negotiable. It drives the reaction to completion and prevents the formation of the insoluble dimer impurity.

-

-

Initiate: Equip the flask with a reflux condenser.

Phase 2: Reflux & Monitoring[1]

-

Heating: Heat the mixture to reflux (bath temp ~85°C) for 6–8 hours .

-

TLC Monitoring: Check progress using TLC (Mobile phase: 5% Methanol in Dichloromethane).

-

Observation: The ester (high Rf) should disappear; the hydrazide (low Rf, streaks due to H-bonding) will appear. Use UV (254 nm) and Iodine stain.

-

Phase 3: Workup & Isolation

-

Concentration: Once complete, remove ~50% of the solvent via rotary evaporation to concentrate the solution.

-

Precipitation: Cool the flask to 0–4°C (ice bath) and stir for 30 minutes. The furan-3-carbohydrazide should crystallize as a white/off-white solid.[1]

-

Troubleshooting: If no solid forms, add cold diethyl ether dropwise to induce precipitation (trituration).

-

-

Filtration: Filter the solid under vacuum.

-

Washing: Wash the filter cake with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 10 mL) .

-

Reasoning: Ether removes trace unreacted ester and hydrazine without dissolving the polar hydrazide product.

-

Phase 4: Purification

-

Recrystallization: If the melting point is broad, recrystallize from hot ethanol.

-

Drying: Dry in a vacuum oven at 40°C for 4 hours.

Process Validation (QC & Characterization)

To ensure the integrity of the synthesized compound, compare experimental data against the following self-validating parameters.

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of furan-3-carbohydrazide.

Characterization Data (Reference)

-

Appearance: White to off-white crystalline solid.[1]

-

Melting Point: Expected range 130–145°C (Note: Furan-2-carbohydrazide melts at ~76°C; 3-substituted isomers typically possess higher symmetry and melting points.[1] Validated against 2-methyl-3-furoic hydrazide MP: 153°C).[1][2]

-

1H NMR (DMSO-d6, 400 MHz) Prediction:

- 9.5–9.8 (br s, 1H, -CONH -)[1]

- 8.35 (s, 1H, Furan H2 ) – Most deshielded due to adjacent O and C=O.

- 7.75 (t/d, 1H, Furan H5 )

- 6.90 (d, 1H, Furan H4 )

- 4.4–4.6 (br s, 2H, -NH2 )

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Oily Product | Residual solvent or hydrazine.[1] | Triturate with diethyl ether; dry under high vacuum. |

| Low Yield | Product too soluble in EtOH. | Concentrate further or use a minimal amount of solvent during reflux. |

| Impurity (Dimer) | Insufficient hydrazine used. | Ensure 5 equivalents of hydrazine are used; do not prolong reflux unnecessarily. |

References

-

Organic Syntheses. "Furan-2-carbohydrazide and general hydrazinolysis procedures." Organic Syntheses, Coll. Vol. 6, p. 10.

-

BenchChem. "Safety Handling of Hydrazine Hydrate." BenchChem Safety Guides.

-

PubChem. "Furan-3-carbonyl azide (Precursor/Derivative Data)." National Library of Medicine.

-

MDPI. "Synthesis and Characterization of Furan-Containing Derivatives." Molecules, 2025.[3]

-

Sigma-Aldrich. "Furan-2-carbohydrazide Physical Properties (Comparative)."[1]

Application Notes and Protocols: Preparation of Transition Metal Complexes with Furan-3-carbohydrazide Ligands

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis and characterization of transition metal complexes featuring furan-3-carbohydrazide and its derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial and anticancer properties, which are often enhanced upon coordination with metal ions.[1][2][3][4][5][6][7] This document is designed to equip researchers with the necessary information to successfully prepare and analyze these promising complexes.

Introduction: The Significance of Furan-3-carbohydrazide Ligands

Furan-3-carbohydrazide is a versatile heterocyclic ligand that can coordinate to metal ions in several ways, primarily through the oxygen and nitrogen atoms of the carbohydrazide moiety and the oxygen atom of the furan ring.[1][8] The resulting hydrazone Schiff bases, formed by the condensation of the carbohydrazide with aldehydes or ketones, are excellent chelating agents.[2][9] The coordination of these ligands to transition metals can lead to the formation of stable complexes with well-defined geometries.[5][10][11]

The biological activity of these metal complexes is often greater than that of the free ligands.[10][12][13] This enhancement is explained by chelation theory, which posits that the partial sharing of the metal ion's positive charge with the donor groups of the ligand increases the lipophilicity of the metal complex.[13] This increased lipophilicity facilitates the diffusion of the complex through the lipid layers of cell membranes, enhancing its biological efficacy.

Synthesis of Furan-3-carbohydrazide Ligands

The parent ligand, furan-3-carbohydrazide, can be synthesized from furan-3-carboxylic acid. Furan-3-carboxylic acid itself is a commercially available reagent.[] The synthesis typically involves the esterification of the carboxylic acid followed by reaction with hydrazine hydrate.

A more common approach in the literature for creating ligands for transition metal complexes is the synthesis of furan-3-carbohydrazone Schiff bases. This is achieved through the condensation reaction of furan-3-carbohydrazide with a suitable aldehyde or ketone.

Protocol 2.1: Synthesis of a Furan-3-carbohydrazone Schiff Base Ligand

This protocol describes a general method for the synthesis of a Schiff base ligand derived from furan-3-carbohydrazide and a substituted salicylaldehyde.

Materials:

-

Furan-3-carbohydrazide

-

Substituted Salicylaldehyde (e.g., 2-hydroxy-1-naphthaldehyde)

-

Ethanol or Methanol

-

Glacial Acetic Acid (catalytic amount)

-

Reflux apparatus

-

Magnetic stirrer with hotplate

-

Beakers and flasks

-

Buchner funnel and filter paper

Procedure:

-

Dissolve equimolar amounts of furan-3-carbohydrazide and the selected aldehyde/ketone in separate flasks containing a suitable solvent like ethanol or methanol.[1][15]

-

Mix the two solutions in a round-bottom flask.

-

Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.

-

Reflux the mixture with constant stirring for 2-4 hours.[1][15] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The solid product will precipitate out of the solution.[1][15]

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base ligand.

-

Dry the purified ligand in a desiccator over anhydrous CaCl₂.

General Protocol for the Synthesis of Transition Metal Complexes

The synthesized furan-3-carbohydrazone ligands can be complexed with a variety of transition metal salts (e.g., chlorides, nitrates, acetates, or sulfates) of Cu(II), Co(II), Ni(II), Mn(II), Zn(II), and others.[1][5] The stoichiometry of the resulting complexes (metal-to-ligand ratio) can vary, often being 1:1 or 1:2.[5]

Protocol 3.1: General Synthesis of Metal (II) Complexes

Materials:

-

Synthesized Furan-3-carbohydrazone Schiff base ligand

-

Transition metal salt (e.g., CuCl₂·2H₂O, Co(NO₃)₂·6H₂O, Ni(CH₃COO)₂·4H₂O)

-

Ethanol or Methanol

-

Reflux apparatus

-

Magnetic stirrer with hotplate

-

Beakers and flasks

-

Buchner funnel and filter paper

Procedure:

-

Dissolve the furan-3-carbohydrazone ligand in hot ethanol or methanol in a round-bottom flask.

-

In a separate beaker, dissolve the transition metal salt in the same solvent. For some salts, a small amount of water may be needed for complete dissolution.[1]

-

Add the metal salt solution dropwise to the hot ligand solution with continuous stirring. The metal-to-ligand molar ratio is typically 1:1 or 1:2.[1][5]

-

Adjust the pH of the reaction mixture if necessary. For some syntheses, a pH of around 7-8, adjusted with a base like aqueous ammonia, is optimal.[1]

-

Reflux the resulting mixture for 2-4 hours.[1][15] A change in color or the formation of a precipitate usually indicates complex formation.

-

After reflux, allow the mixture to cool to room temperature.

-

Collect the precipitated metal complex by vacuum filtration.

-

Wash the solid complex with the solvent used for the reaction and then with a non-polar solvent like diethyl ether to remove any impurities.

-

Dry the final product in a desiccator.

Experimental Workflow for Synthesis

Caption: Workflow for ligand and complex synthesis.

Characterization of the Ligands and Metal Complexes

A thorough characterization of the synthesized compounds is crucial to confirm their structure and purity. The following techniques are commonly employed.

Spectroscopic Techniques

-

Infrared (IR) Spectroscopy: IR spectroscopy is essential for identifying the coordination sites of the ligand. Key vibrational bands to monitor include:

-

ν(N-H): The N-H stretching vibration of the carbohydrazide group in the free ligand (around 3200-3300 cm⁻¹) should disappear upon complexation if the ligand coordinates in its enol form.[1]

-

ν(C=O): The carbonyl stretching frequency of the amide group (around 1660-1680 cm⁻¹) in the free ligand will either shift to a lower wavenumber or disappear upon complexation, indicating coordination through the carbonyl oxygen or enolization.[1][3]

-

ν(C=N): The azomethine stretching vibration (around 1600-1630 cm⁻¹) is expected to shift upon coordination, confirming the involvement of the azomethine nitrogen in bonding to the metal ion.[8]

-

ν(M-N) and ν(M-O): The formation of new, weaker bands in the far-IR region (typically 400-600 cm⁻¹) can be attributed to the metal-nitrogen and metal-oxygen stretching vibrations, providing direct evidence of coordination.[8]

-

-

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra provide information about the geometry of the metal complexes. The spectra of the complexes typically show bands corresponding to π-π* and n-π* transitions within the ligand, as well as d-d transitions of the metal ion. The position of the d-d transition bands can help in assigning the geometry of the complex (e.g., octahedral, tetrahedral, or square planar).[2][3][5]

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR spectra are useful for characterizing the diamagnetic metal complexes (e.g., Zn(II), Cd(II)). The chemical shifts of the protons in the ligand will change upon complexation. The disappearance of the N-H proton signal can confirm the enolization and deprotonation of the ligand during complex formation.[1][3]

Other Analytical Techniques

-

Elemental Analysis (C, H, N): This technique is used to determine the empirical formula of the synthesized compounds and to confirm the metal-to-ligand stoichiometry. The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated values for the proposed structures.[1][10]

-

Molar Conductance Measurements: The molar conductivity of the metal complexes in a suitable solvent (e.g., DMF or DMSO) is measured to determine whether they are electrolytic or non-electrolytic in nature.[2][5][10] Low conductivity values typically indicate non-electrolytic complexes.[2][5][12]

-

Magnetic Susceptibility Measurements: This technique is used to determine the magnetic moment of the paramagnetic metal complexes, which provides information about the number of unpaired electrons and the geometry of the complex.[1][2]

-

Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules.[2][12]

Table 1: Typical Spectroscopic Data for Furan-3-carbohydrazone Complexes

| Functional Group | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Inference |

| ν(N-H) | ~3250 | Absent or shifted | Deprotonation upon coordination |

| ν(C=O) | ~1670 | Shifted to lower frequency or absent | Coordination via carbonyl oxygen or enolization |

| ν(C=N) | ~1625 | Shifted | Coordination via azomethine nitrogen |

| ν(M-O) / ν(M-N) | - | ~400-600 | Formation of metal-ligand bonds |

Coordination of Furan-3-carbohydrazide Ligand to a Metal Ion

Caption: Bidentate coordination of the ligand.

Applications in Drug Development

Transition metal complexes of furan-3-carbohydrazide derivatives have shown significant potential as therapeutic agents.

-

Antimicrobial Activity: Many of these complexes exhibit potent antibacterial and antifungal activities, often exceeding that of the free ligand and standard drugs.[1][5][10] The enhanced activity is attributed to the increased lipophilicity of the complexes, allowing for better penetration of microbial cell membranes.[13]

-

Anticancer Activity: Several studies have reported the cytotoxic effects of these complexes against various cancer cell lines.[4][6][16] The proposed mechanisms of action are diverse and can include the inhibition of DNA synthesis, induction of apoptosis, and generation of reactive oxygen species.[4][16][17] The ability to tune the biological activity by varying the metal ion and the substituents on the ligand makes these compounds attractive candidates for further development as anticancer drugs.

Conclusion

The preparation of transition metal complexes with furan-3-carbohydrazide ligands offers a fertile ground for the development of new compounds with interesting structural features and significant biological activities. The synthetic procedures are generally straightforward, and a combination of spectroscopic and analytical techniques allows for their thorough characterization. The demonstrated antimicrobial and anticancer properties of these complexes warrant further investigation and highlight their potential in the field of medicinal chemistry and drug discovery.

References

-

Review on Spectrophotometric Method for Formation of Metal Complexes of Hydrazone Derivatives. ResearchGate. Available at: [Link]

-

Spectroscopic characterization and biological activity of metal complexes with an ONO trifunctionalized hydrazone ligand. Journal of Coordination Chemistry - Taylor & Francis. Available at: [Link]

-

Synthesis and characterization of transition metal complexes derived from some biologically active furoic acid hydrazones. SciSpace. Available at: [Link]

-

Synthesis, spectral and thermal study: Transition metal complexes of hydrazone ligand. Journal of Research in Chemistry. Available at: [Link]

-

Characterization of Transition Metal Complexes Derived from Biologically Active Furoic Acid Hydrazone. ResearchGate. Available at: [Link]

-

Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities. Arabian Journal of Chemistry. Available at: [Link]

-

Antiproliferative activity of a series of copper(ii) complexes derived from a furan-containing N-acylhydrazone: monomers, dimers, charge status, and cell mechanistic studies on triple negative breast cancer cells. Dalton Transactions (RSC Publishing). Available at: [Link]

-

Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, CO and Ni Complexes. Hindawi. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Thermal Analysis and Biological Studies of Hydrazone Schiff Base and its Co(II), Cu(I). SAS Journal of Chemistry. Available at: [Link]

-

Metal complexes of (E)-N'-{(2-hydroxynaphthalen-1-yl) methylene}Furan-2-carbohydrazide: Preparation, Characterization and Antimicrobial activity. ResearchGate. Available at: [Link]

-

Synthesis Characterization and Antimicrobial Activity Studies of Some Transition Metal Complexes Derived from 3-Chloro-N′-[(1E)-(2-hydroxy phenyl)methylene]-6-methoxy-1-benzothiophene-2-carbohydrazide. PMC - NIH. Available at: [Link]

-

Anti-microbial studies of the ligands and their metal complexes on Staphylococus aureus. ResearchGate. Available at: [Link]

-

Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Journal of Research in Pharmacy. Available at: [Link]

-

(PDF) Metal azide complexes with carbohydrazide. ResearchGate. Available at: [Link]

-

(PDF) Trivalent transition metal complexes derived from carbohydrazide and dimedone. ResearchGate. Available at: [Link]

-

Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology. PMC - NIH. Available at: [Link]

-

(PDF) Synthesis and characterization of transition metal complexes derived from some biologically active furoic acid hydrazones. ResearchGate. Available at: [Link]

-

Diversity of Coordination Modes in a Flexible Ditopic Ligand Containing 2-Pyridyl, Carbonyl and Hydrazone Functionalities. Semantic Scholar. Available at: [Link]

-

Anticancer Metallocenes and Metal Complexes of Transition Elements from Groups 4 to 7. MDPI. Available at: [Link]

-

4.7 Carbohydrate-Metal Complexes: Structural Chemistry of Stable Solution Species. De Gruyter. Available at: [Link]

-

N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. PMC - NIH. Available at: [Link]

-

Anticancer activity of various transition metal complexes: a review. International Journal of Development Research. Available at: [Link]

-

Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide and 4-(methylthio)benzaldehyde. Academia.edu. Available at: [Link]

-

Synthesis, characterization and spectral studies of metal (II) complexes derived from benzofuran-2-carbohydrazide and 2-acetylthiophene Schiff's base. Der Pharma Chemica. Available at: [Link]

-

Synthesis of Furan Derivatives Condensed with Carbohydrates. PMC - NIH. Available at: [Link]

-

Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. Hindawi. Available at: [Link]

-

Synthesis and evaluation of antimicro. JOCPR. Available at: [Link]

-

2-FUROIC ACID. Organic Syntheses Procedure. Available at: [Link]

-

Coordination Chemistry Of Carboranes And Furan Ligands On Transition Metal Cluster Complexes. Scholar Commons. Available at: [Link]

-

Bi(furan)- and Bi(thiophene)-Type Linking Ligands and Their Silver Coordination Polymers: [Ag2L1(NO3)2]n and [Ag2L2(NO3)2(H2O)]n (L1 = 1,2-Bis(furan-3-ylmethylene) hydrazine. ResearchGate. Available at: [Link]

-

Copper(II) complexes of a furan-containing aroylhydrazonic ligand: syntheses, structural studies, solution chemistry and interaction with HSA. PubMed. Available at: [Link]

-

Diorganotin(IV) complexes with furan-2-carbohydrazone derivatives: synthesis, characterization, crystal structure and antibacterial activity. Taylor & Francis. Available at: [Link]

-

Anticancer activity of complexes of the third row transition metals, rhenium, osmium, and iridium. Dalton Transactions (RSC Publishing). Available at: [Link]

-

An improved procedure for the preparation of furan from furoic acid. ResearchGate. Available at: [Link]

-

Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan. Slideshare. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. chemistryjournal.net [chemistryjournal.net]

- 3. Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. Antiproliferative activity of a series of copper(ii) complexes derived from a furan-containing N-acylhydrazone: monomers, dimers, charge status, and cell mechanistic studies on triple negative breast cancer cells - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis Characterization and Antimicrobial Activity Studies of Some Transition Metal Complexes Derived from 3-Chloro-N′-[(1E)-(2-hydroxy phenyl)methylene]-6-methoxy-1-benzothiophene-2-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Journal of Research in Pharmacy » Submission » Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety [dergipark.org.tr]

- 7. Anticancer activity of various transition metal complexes: a review | International Journal of Development Research (IJDR) [journalijdr.com]

- 8. N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. saudijournals.com [saudijournals.com]

- 13. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Anticancer Metallocenes and Metal Complexes of Transition Elements from Groups 4 to 7 [mdpi.com]

- 17. Anticancer activity of complexes of the third row transition metals, rhenium, osmium, and iridium - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Green Functionalization of Furan-3-carbohydrazide: A Sustainable Protocol Guide

Application Note & Protocol Series: Vol. G-2026 Target Audience: Medicinal Chemists, Process Development Scientists, and Green Chemistry Researchers.

Executive Summary

Furan-3-carbohydrazide is a privileged scaffold in drug discovery, serving as a precursor for antimicrobial, anticancer, and anti-inflammatory agents. However, traditional functionalization pathways—particularly cyclizations to oxadiazoles and triazoles—often rely on toxic dehydrating agents (POCl₃, SOCl₂), volatile organic solvents (DCM, Benzene), and energy-intensive reflux conditions.

This guide presents three validated green chemistry protocols for functionalizing Furan-3-carbohydrazide. These methods prioritize Atom Economy , Energy Efficiency (Ultrasound/Microwave), and Safer Solvents (Water/Ethanol/PEG), complying with the 12 Principles of Green Chemistry without compromising yield or purity.

Core Precursor: Furan-3-carbohydrazide

-

CAS: 4518-66-5

-

Molecular Weight: 140.14 g/mol

-

Structure: A furan ring substituted at the 3-position with a hydrazinecarbonyl group (-CONHNH₂).

-

Reactivity Profile: The terminal amino group (-NH₂) is highly nucleophilic, making it ideal for condensation with carbonyls (Schiff bases) or electrophiles (isothiocyanates/CS₂).

Protocol 1: Ultrasound-Assisted Schiff Base Formation

The "Gateway" Reaction

This protocol replaces the conventional acid-catalyzed reflux in methanol (4-8 hours) with an ultrasound-assisted method using water or aqueous ethanol. It serves as the foundation for subsequent heterocyclizations.

Mechanism

The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the aldehyde carbonyl carbon, followed by dehydration. Ultrasound (acoustic cavitation) creates localized high-pressure/temperature "hotspots" that accelerate this dehydration without bulk heating.

Materials

-

Substrate: Furan-3-carbohydrazide (1.0 equiv)

-

Reagent: Aryl Aldehyde (1.0 equiv) (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Solvent: Ethanol:Water (1:1 v/v)

-

Catalyst: Glacial Acetic Acid (Catalytic, 2-3 drops)

-

Equipment: Ultrasonic bath (operating at ~35-40 kHz)

Step-by-Step Methodology

-

Preparation: In a 50 mL Erlenmeyer flask, dissolve 1.0 mmol of Furan-3-carbohydrazide in 10 mL of Ethanol:Water (1:1).

-

Addition: Add 1.0 mmol of the chosen aryl aldehyde. The mixture may become cloudy.

-

Catalysis: Add 2 drops of glacial acetic acid.

-

Sonication: Place the flask in the ultrasonic bath at ambient temperature (25–30°C). Sonicate for 15–20 minutes .

-

Checkpoint: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 3:7). The disappearance of the hydrazide spot indicates completion.

-

-

Isolation: A solid precipitate (the acylhydrazone) will form during sonication. Pour the mixture onto 20g of crushed ice/water.

-

Purification: Filter the solid under vacuum. Wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL). Dry in an oven at 50°C.

Yield Expectation: 88–95% Green Metric: E-Factor < 0.5 (Water is the primary waste).

Protocol 2: Iodine-Mediated Oxidative Cyclization to 1,3,4-Oxadiazoles

Replacing POCl₃ with Molecular Iodine

Traditional cyclization of hydrazones to 1,3,4-oxadiazoles uses Phosphorus Oxychloride (POCl₃), a highly toxic and corrosive reagent. This protocol uses Molecular Iodine (

Mechanism

The reaction involves the iodination of the hydrazone followed by an intramolecular nucleophilic attack by the carbonyl oxygen and subsequent elimination of HI, driving the formation of the aromatic oxadiazole ring.

Materials

-

Substrate: Furan-3-acylhydrazone (Product from Protocol 1) (1.0 equiv)

-

Oxidant: Molecular Iodine (

) (1.1 equiv) -

Base: Potassium Carbonate (

) (3.0 equiv) -

Solvent: Ethanol (Green alternative to DMSO/DMF)

-

Quench: Sodium Thiosulfate (

) solution (10%)

Step-by-Step Methodology

-

Charge: In a round-bottom flask, suspend 1.0 mmol of Furan-3-acylhydrazone in 10 mL of Ethanol.

-

Activation: Add 3.0 mmol of anhydrous

and stir for 5 minutes. -

Oxidation: Add 1.1 mmol of molecular iodine (

). The solution will turn dark brown. -

Reaction: Heat the mixture to 60°C (mild heating) or reflux for 1–2 hours .

-

Checkpoint: TLC will show the conversion of the hydrazone (polar) to the oxadiazole (less polar).

-

-

Quench: Cool to room temperature. Add 10%

solution dropwise until the iodine color disappears (turn yellow/clear). -

Isolation: The product typically precipitates upon quenching. Filter the solid.[2][3] If no precipitate forms, extract with Ethyl Acetate (green alternative: 2-MeTHF), dry over

, and evaporate. -

Purification: Recrystallize from hot ethanol.

Yield Expectation: 80–90% Safety Note: Iodine stains; use gloves.

Protocol 3: Microwave-Assisted Synthesis of 1,2,4-Triazoles

The Isothiocyanate Route

This protocol synthesizes 1,2,4-triazole-3-thiones or their derivatives using microwave irradiation, reducing reaction times from hours to minutes.

Mechanism

Nucleophilic addition of the hydrazide to an isothiocyanate forms a thiosemicarbazide intermediate. Subsequent base-mediated cyclization (dehydration) yields the 1,2,4-triazole ring.

Materials

-

Substrate: Furan-3-carbohydrazide (1.0 equiv)

-

Reagent: Phenyl Isothiocyanate (or alkyl equivalent) (1.0 equiv)

-

Base: NaOH (2N aqueous solution)

-

Equipment: Microwave Reactor (Monowave or modified domestic microwave with safety shielding)

Step-by-Step Methodology

-

Thiosemicarbazide Formation (Step A):

-

Mix 1.0 mmol hydrazide and 1.0 mmol isothiocyanate in 2 mL Ethanol.

-

Irradiate at 80°C (100 W) for 2–3 minutes .

-

Checkpoint: Formation of intermediate solid.[2]

-

-

Cyclization (Step B):

-

To the same vessel, add 2 mL of 2N NaOH.

-

Irradiate at 100°C (150 W) for 4–6 minutes .

-

-

Work-up:

-

Cool the reaction vessel.[3]

-

Acidify with dilute HCl (pH ~3–4). The 1,2,4-triazole-3-thione will precipitate immediately.

-

-

Isolation: Filter and wash with water.[2]

Yield Expectation: 85–92% Time Savings: ~10 minutes vs. 6+ hours conventional reflux.

Data Summary & Green Metrics

| Parameter | Conventional Method (Reflux) | Green Protocol (Described) | Improvement |

| Schiff Base Time | 4–8 Hours | 15–20 Minutes (Ultrasound) | 95% Faster |

| Oxadiazole Reagent | Safety & Toxicity | ||

| Triazole Energy | High (Reflux 6-12h) | Low (MW 10 mins) | Energy Efficiency |

| Solvent System | Methanol/DMF/Benzene | Water/Ethanol | Eco-Friendly |

Visualizations

Figure 1: Reaction Workflow & Pathways

Caption: Divergent synthesis pathways from Furan-3-carbohydrazide using Ultrasound and Microwave energy.

Figure 2: Green Chemistry Benefits Analysis

Caption: Adherence to Green Chemistry Principles in the developed protocols.

References

-

Ultrasound-Assisted Synthesis of Schiff Bases

-

Iodine-Mediated Oxidative Cyclization

-

Microwave-Assisted Triazole Synthesis

-

Green Chemistry of Hydrazides

-

Panda, K. C., et al. (2022). "Microwave Induced Synthesis of 1,2,4-triazole derivatives and Study of their Anthelmintic and Anti-microbial Activities." Research Journal of Pharmacy and Technology. Link

-

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. I2-Mediated Oxidative C-O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides [organic-chemistry.org]

- 5. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]

Application Notes and Protocols: Reaction Conditions for Condensing Furan-3-carbohydrazide with Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Furan-based Hydrazones

The condensation of furan-3-carbohydrazide with ketones produces furan-3-yl-hydrazones, a class of organic compounds holding significant interest in medicinal chemistry and drug development.[1][2] The resulting carbon-nitrogen double bond (C=N) of the hydrazone moiety is a key structural feature that imparts diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1][2][3][4] Furan rings, themselves, are prevalent scaffolds in bioactive compounds.[3][5] The synthesis of these derivatives is a critical step in the exploration of new therapeutic agents. This guide provides a detailed overview of the reaction conditions, mechanisms, and protocols for the successful synthesis of furan-3-yl-hydrazones.

Reaction Mechanism: The Chemistry of Hydrazone Formation

The formation of a hydrazone from a carbohydrazide and a ketone is a nucleophilic addition-elimination reaction.[1][6] The process is typically catalyzed by an acid and involves the following key steps:[1][6][7]

-

Activation of the Carbonyl Group: A catalytic amount of acid protonates the oxygen atom of the ketone's carbonyl group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][6]

-

Nucleophilic Attack: The terminal nitrogen atom of the furan-3-carbohydrazide, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ketone. This results in the formation of a tetrahedral intermediate.[1][7]

-

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom. This can occur intramolecularly or be mediated by the solvent.

-

Elimination of Water: The lone pair of electrons on the second nitrogen atom facilitates the elimination of a water molecule, leading to the formation of the C=N double bond characteristic of a hydrazone.[1][7]

-

Deprotonation: Finally, a proton is removed from the nitrogen atom, regenerating the acid catalyst and yielding the final furan-3-yl-hydrazone product.[1]

The optimal pH for this reaction is typically in the mildly acidic range (around 4.5-5).[1] This is because sufficient acid is required to protonate the carbonyl oxygen, but excessive acidity will protonate the hydrazine, rendering it non-nucleophilic.[6][7]

Caption: Acid-catalyzed mechanism of hydrazone formation.

Experimental Protocols

The successful synthesis of furan-3-yl-hydrazones relies on careful control of reaction parameters. Below are generalized protocols that can be adapted based on the specific ketone substrate.

General Protocol for the Synthesis of Furan-3-yl-hydrazones

-

Reagent Preparation:

-

Dissolve furan-3-carbohydrazide (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or acetic acid).

-

Dissolve the ketone (1-1.2 equivalents) in the same solvent.

-

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the solution of furan-3-carbohydrazide.

-

Add a catalytic amount of a Brønsted acid (e.g., a few drops of glacial acetic acid or hydrochloric acid).[2][8] Lewis acids like CeCl₃·7H₂O can also be employed.[8]

-

Slowly add the ketone solution to the stirred hydrazide solution at room temperature.

-

-

Reaction Monitoring:

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).

-

The reaction mixture is typically heated to reflux to increase the reaction rate. Reaction times can vary from a few hours to overnight, depending on the reactivity of the ketone.[9]

-

-

Workup and Isolation:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

-

If no precipitate forms, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.

-

Table 1: Exemplary Reaction Conditions for Furan-3-yl-hydrazone Synthesis

| Ketone Substrate | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Acetone | Ethanol | Glacial Acetic Acid | Reflux | 2-4 | 85-95 |

| Acetophenone | Ethanol | Glacial Acetic Acid | Reflux | 4-6 | 80-90 |

| Cyclohexanone | Methanol | HCl (catalytic) | Reflux | 3-5 | 90-98 |

| Benzophenone | Acetic Acid | None (self-catalyzed) | Reflux | 8-12 | 75-85 |

| Diaryl Ketones | High-boiling solvent (e.g., propanol) | p-Toluenesulfonic acid | Reflux | 24-60 | 60-80 |

Factors Influencing the Reaction

Several factors can significantly impact the efficiency and outcome of the condensation reaction.

-

Catalyst: While the reaction can proceed without a catalyst, particularly with reactive ketones, the use of an acid catalyst is common to accelerate the reaction.[6][8] Both Brønsted acids (e.g., acetic acid, HCl) and Lewis acids (e.g., CeCl₃·7H₂O) have been shown to be effective.[8] The choice of catalyst can depend on the reactivity of the ketone and the desired reaction rate.

-

Solvent: The choice of solvent is crucial. Protic solvents like ethanol and methanol are commonly used as they can solvate the reactants and facilitate proton transfer.[2][10][11] For less reactive ketones, higher boiling point solvents or the use of a Dean-Stark trap to remove water can be beneficial to drive the equilibrium towards product formation.[8]

-

Temperature: The reaction is often carried out at elevated temperatures (reflux) to increase the rate of reaction.[9] However, for highly reactive ketones, the reaction may proceed efficiently at room temperature.

-

Substrate Electronics and Sterics: The reactivity of the ketone is influenced by both electronic and steric factors. Electron-withdrawing groups on the ketone can increase the electrophilicity of the carbonyl carbon, potentially accelerating the reaction. Conversely, bulky substituents near the carbonyl group can hinder the nucleophilic attack of the hydrazide, slowing down the reaction.[9] Diaryl ketones, for instance, may require more drastic reaction conditions.[9]

Characterization of Products

The synthesized furan-3-yl-hydrazones should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the formation of the C=N bond.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=N stretch of the hydrazone and the C=O stretch of the amide.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Elemental Analysis: To confirm the elemental composition of the synthesized compound.

Caption: Experimental workflow for hydrazone synthesis.

Conclusion

The condensation of furan-3-carbohydrazide with ketones is a versatile and fundamental reaction for the synthesis of potentially bioactive molecules. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently synthesize a wide array of furan-3-yl-hydrazone derivatives for further investigation in drug discovery and development programs. The protocols and insights provided in this guide serve as a valuable resource for scientists working in this exciting field.

References

-

Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

-

Tok, F., Kaya Tilki, E., Dikmen, M., & Kaymakçıoğlu, B. (2022). Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Marmara Pharmaceutical Journal, 26(2), 209-218. [Link]

-

Chemistry LibreTexts. (2023). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

-

Science of Synthesis. (2005). Product Class 17: Hydrazones. Thieme, 27, 905-996. [Link]

-

Dirksen, A., Yegneswaran, S., & Dawson, P. E. (2010). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. Bioconjugate Chemistry, 21(2), 197–202. [Link]

-

Vargas, D. F., Romero, B. S., Kaufman, T. S., & Larghi, E. L. (2021). On the Use of CeCl₃·7H₂O as a Catalyst for the Synthesis of Hydrazones Derived from Aromatic Aldehydes and Ketones. Chemistry Proceedings, 3(1), 82. [Link]

-

Wikipedia. (n.d.). Hydrazone. [Link]

-

Cerdeira, N., Aguiar, L., Logrado, L., & da Silva, A. (2010). Synthesis of Furan Derivatives Condensed with Carbohydrates. Molecules, 15(1), 347-357. [Link]

-

Hawbecker, B. L., Gladon, R. J., Hitchcock, R. H., Nordeen, D. H., & Wyles, L. R. (1973). The Synthesis and Diazotization of Some Ketone Hydrazones. Ohio Journal of Science, 73(4), 230-235. [Link]

- Edwards, O. E. (1976). Method for preparing azines and hydrazones. U.S.

-

Gomonov, K. A., Pelipko, V. V., Litvinov, I. A., Baichurin, R. I., & Makarenko, S. V. (2024). SYNTHESIS AND STRUCTURE OF NEW SUBSTITUTED FURAN-3-CARBOXYLATE HYDRAZONES. Chemistry of Heterocyclic Compounds, 60(3/4). [Link]

-

Organic Chemistry Portal. (n.d.). Hydrazone synthesis. [Link]

-

Gomonov, K. A., Pelipko, V. V., Litvinov, I. A., Baichurin, R. I., & Makarenko, S. V. (2024). Synthesis and structure of new substituted furan-3-carboxylate hydrazones. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Benzofuran-3-carbohydrazide derivatives. [Link]

-

Altıntop, M. D., Ciftci, H. I., Radwan, M. O., Atlı, Ö., & Kaplancıklı, Z. A. (2020). A Series of Furan-based Hydrazones: Design, Synthesis, and Evaluation of Antimicrobial Activity, Cytotoxicity and Genotoxicity. Letters in Drug Design & Discovery, 17(3), 314-322. [Link]

-

Huang, R., Chang, J., Choi, H., & Gorte, R. J. (2014). Furfural Upgrading by Aldol Condensation with Ketones Over Solid-Base Catalysts. OSTI.GOV. [Link]

-

De, S. (2018). Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. (Doctoral dissertation, Université de Poitiers). [Link]

-

Organic Chemistry Portal. (n.d.). Furan synthesis. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. Journal of Research in Pharmacy » Submission » Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety [dergipark.org.tr]

- 4. ajgreenchem.com [ajgreenchem.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On the Use of CeCl3.7H2O as a Catalyst for the Synthesis of Hydrazones Derived from Aromatic Aldehydes and Ketones | MDPI [mdpi.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. SYNTHESIS AND STRUCTURE OF NEW SUBSTITUTED FURAN-3-CARBOXYLATE HYDRAZONES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 11. researchgate.net [researchgate.net]

Application Note: Procedures for the Hydrazinolysis of Furan-3-Carboxylic Acid Esters

[1]

Abstract

This technical guide details the optimized protocol for the conversion of furan-3-carboxylic acid esters (typically methyl or ethyl) into furan-3-carbohydrazides via nucleophilic acyl substitution with hydrazine hydrate. Furan-3-carbohydrazides are critical pharmacophores in the synthesis of antimicrobial, anti-inflammatory, and anticancer agents, often serving as precursors for 1,3,4-oxadiazoles and 1,2,4-triazoles. This note addresses the specific reactivity profile of the furan-3-position, which differs electronically from the more common furan-2-position, and provides a robust, high-yield methodology.

Introduction & Strategic Context

The furan ring is a bioisostere of benzene and thiophene, widely utilized in drug discovery. While furan-2-carboxylic acid derivatives are ubiquitous due to the ready availability of furfural, furan-3-carboxylic acid derivatives offer a distinct topological vector for drug-receptor interactions.

The hydrazinolysis of furan-3-carboxylates is a gateway reaction. The resulting hydrazide is a versatile intermediate:

-

Cyclization: Precursor to 5-(furan-3-yl)-1,3,4-oxadiazoles (antifungal agents).

-

Schiff Bases: Condensation with aldehydes yields acylhydrazones (anticonvulsant/analgesic potential).

-

Click Chemistry: Precursor to acyl azides and subsequent Curtius rearrangement products.

Reactivity Considerations: C2 vs. C3

Unlike the C2 position, which is highly activated by the adjacent oxygen heteroatom (inductive effect), the C3 position is comparatively electron-neutral. Consequently, nucleophilic attack at the C3-ester carbonyl may require slightly more vigorous conditions (longer reflux times or higher hydrazine equivalents) compared to C2-furoates to drive the equilibrium to completion and prevent premature hydrolysis.

Mechanistic Insight

The transformation proceeds via a Nucleophilic Acyl Substitution mechanism.

-

Nucleophilic Attack: The lone pair of the terminal nitrogen in hydrazine attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.

-

Elimination: The alkoxide leaving group (methoxide or ethoxide) is expelled, reforming the carbonyl double bond.

-

Proton Transfer: The alkoxide deprotonates the hydrazide nitrogen, neutralizing the charge.

DOT Diagram: Reaction Mechanism

Caption: Simplified mechanistic pathway for the conversion of furan-3-ester to hydrazide.

Critical Process Parameters

To ensure reproducibility and high yields (>85%), the following parameters must be controlled:

| Parameter | Recommendation | Rationale |

| Solvent | Absolute Ethanol (EtOH) | Provides optimal solubility for the ester while allowing the product (hydrazide) to precipitate upon cooling, simplifying isolation. Methanol is a viable alternative. |

| Stoichiometry | 1:3 to 1:5 (Ester : Hydrazine) | Excess hydrazine hydrate drives the equilibrium forward and acts as a solvent co-factor. It also prevents the formation of the dimer (N,N'-difuroylhydrazine). |

| Temperature | Reflux (78–80 °C) | Essential to overcome the activation energy, particularly for the slightly less reactive C3-ester. |

| Reaction Time | 4 – 12 Hours | Monitoring via TLC is mandatory. Premature termination leads to mixed ester/hydrazide products. |

Standard Experimental Protocol

Objective: Synthesis of Furan-3-carbohydrazide from Ethyl furan-3-carboxylate.

Materials

-

Ethyl furan-3-carboxylate (1.0 equiv)

-

Hydrazine hydrate (80% or 98% solution, 5.0 equiv)

-

Absolute Ethanol (10-15 volumes relative to ester mass)

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Step-by-Step Procedure

-

Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl furan-3-carboxylate (e.g., 10 mmol, 1.40 g) in Absolute Ethanol (15 mL).

-

Addition: Add Hydrazine hydrate (50 mmol, ~2.5 mL of 98% solution) dropwise to the stirring solution at room temperature.

-

Note: A slight exotherm may be observed.

-

-

Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (bath temp ~85 °C) for 6–8 hours .

-

Monitoring: Check progress by TLC (System: Chloroform/Methanol 9:1). The starting ester (

) should disappear, and a lower -

Workup (Crystallization):

-

Allow the reaction mixture to cool slowly to room temperature.

-

If precipitation is not immediate, concentrate the solvent volume by 50% under reduced pressure and cool in an ice bath (0–4 °C) for 1 hour.

-

The furan-3-carbohydrazide typically crystallizes as white to pale yellow needles .

-

-

Isolation: Filter the solid under vacuum (Buchner funnel). Wash the cake with cold ethanol (2 x 5 mL) and then with cold diethyl ether (to remove trace hydrazine).

-

Drying: Dry the product in a vacuum oven at 40–50 °C for 4 hours.

Expected Results

Experimental Workflow Diagram

Caption: Operational workflow for the batch synthesis of furan-3-carbohydrazide.

Optimization & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| No Precipitation | Product too soluble in EtOH | Concentrate the reaction mixture to 1/3 volume on a rotavap. Add a non-polar anti-solvent like hexanes or diethyl ether to induce crashing out. |

| Low Yield | Incomplete reaction | Increase reflux time to 12h or increase hydrazine equivalents to 10.0 equiv. Ensure ethanol is anhydrous to prevent ester hydrolysis to the acid. |

| Oily Product | Impurities / Solvent trapped | Triturate the oil with cold diethyl ether or hexanes. Scratch the flask wall with a glass rod to induce nucleation. |

| Colored Impurities | Oxidation of furan ring | Furan rings can be sensitive to air/light over time. Perform reaction under Nitrogen atmosphere if starting materials are old or dark. Recrystallize from Ethanol/Water. |

Safety & Handling (E-E-A-T)

-

Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. It can cause severe skin burns and eye damage.

-

Control: Handle only in a functioning fume hood. Wear butyl rubber gloves (nitrile breakthrough time is short) and chemical splash goggles.

-

Waste: Quench excess hydrazine with dilute hypochlorite solution (bleach) carefully before disposal, or follow specific institutional hazardous waste protocols.

-

-

Furan Derivatives: Generally flammable and potentially harmful if inhaled. Avoid dust formation.

References

-

Synthesis of New 1,3,4-Thiadiazole Derivatives: Title: Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from Carbohydrate Precursors. Source: Semantic Scholar / ResearchGate. Data: Confirms melting point of furan-3-carbohydrazide at 134–135 °C and yield of 86%. URL:[Link][3]

-

Design and Synthesis of Furan Derivatives: Title: Design, Synthesis, Antifungal Activities and 3D-QSAR of New N,N'-Diacylhydrazines. Source: MDPI / Molecules. Data: Provides NMR and characterization for substituted furan-3-carbohydrazides. URL:[Link]

-

Continuous Flow Hydrazinolysis: Title: Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow.[4] Source: OSTI.gov. Data: Validates hydrazinolysis conditions for aromatic/heteroaromatic esters. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Purity in Furan-3-carbohydrazide Derivatives

Executive Summary & Chemical Context

Welcome to the technical support hub for Furan-3-carbohydrazide synthesis. This class of compounds is critical in fragment-based drug discovery (FBDD) and metal chelation studies. However, researchers often encounter purity issues ranging from oxidative discoloration to dimerization and hygroscopic oil formation .

Unlike the more robust benzohydrazides, furan derivatives possess a unique vulnerability: the furan ring is an electron-rich enol ether equivalent, susceptible to acid-catalyzed ring opening (hydrolysis) and oxidative degradation. Furthermore, the hydrazide moiety (

This guide moves beyond generic advice, providing causal analysis and self-validating protocols to restore your material to

Diagnostic Guide: Identify Your Impurity Profile

Use this section to match your observation with the likely chemical cause.

Case A: The "Yellow Tinge" Phenomenon

Symptom: The product, expected to be a white crystalline solid, appears pale yellow to brown.

-

Root Cause: Oxidative degradation of residual hydrazine or the furan ring itself. Hydrazine hydrate is air-sensitive; its oxidation products (diimide, nitrogen oxides) can react with the electron-rich furan ring to form colored charge-transfer complexes or azo-impurities.

-

Immediate Action: Do not proceed to biological screening. These impurities are often cytotoxic and false positives in redox assays.

Case B: The "Insoluble White Solid" (Dimerization)

Symptom: A high-melting solid precipitates that is insoluble in ethanol/methanol and shows double the expected molecular weight by MS.

-

Root Cause: Formation of 1,2-di(furan-3-carbonyl)hydrazine . This occurs when the starting ester is in excess relative to hydrazine, or if the reaction mixture is heated too aggressively before hydrazine is fully mixed.

-

Mechanism:

Case C: The "Ghost Peaks" in NMR

Symptom:

-

Root Cause: E/Z Isomerism (Rotamers) . This is not a chemical impurity. The

bond has restricted rotation due to the partial double bond character of the amide. -

Verification: Run the NMR at elevated temperature (

). If the peaks coalesce into sharp singlets, the material is pure.

Critical Workflows & Decision Trees

Workflow 1: Synthesis & Impurity Control Pathways

The following diagram maps the kinetic competition between the desired hydrazide formation and the thermodynamic trap of dimerization.

Figure 1: Reaction pathways showing the competition between product formation and dimerization/oxidation.

Workflow 2: Troubleshooting Decision Tree

Follow this logic flow to determine the correct purification strategy.

Figure 2: Step-by-step decision matrix for purification based on physical state and color.

Technical FAQ & Protocols

Q1: My product is an oil that refuses to crystallize. How do I fix this?